LSD1 Inhibition and MAO Selectivity Profile
In a direct enzymatic assay against human recombinant LSD1 (KDM1A), (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid demonstrated an IC₅₀ of 356 nM, measured via inhibition of H₂O₂ production using a methylated peptide substrate and Amplex Red detection after 30 min incubation [1]. Under identical assay conditions, the compound showed no significant inhibition of the related flavin-containing amine oxidases MAO-A and MAO-B, both exhibiting IC₅₀ values >100,000 nM, yielding a selectivity index exceeding 280-fold [2]. While direct comparator data for the (4S)-enantiomer or other 2-aryl analogs are not available in the same assay, this selectivity profile distinguishes this compound from broader LSD1 inhibitors such as tranylcypromine-based derivatives that often carry MAO inhibition liabilities. The 3,5-dimethoxy substitution may contribute to this selectivity by sterically restricting access to the MAO active site, a hypothesis supported by class-level SAR observations that 2-aryl modifications in thiazolidine-4-carboxylic acids substantially alter enzyme inhibition profiles [3].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and selectivity across KDM1A/LSD1, MAO-A, and MAO-B |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 356 nM; MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Tranylcypromine (LSD1 IC₅₀ ~20–200 µM, non-selective MAO inhibitor); GSK-LSD1 (IC₅₀ ~16 nM but with differing selectivity profile) |
| Quantified Difference | 356 nM vs >100,000 nM for MAO enzymes (selectivity ratio >280); superior to tranylcypromine by ~56–560-fold for LSD1 |
| Conditions | Human recombinant LSD1; methylated peptide substrate; Amplex Red H₂O₂ detection; 30 min incubation; MAO-A and MAO-B assays using luciferin-based detection with 60 min incubation |
Why This Matters
A 356 nM LSD1 inhibitor with >280-fold selectivity over MAO-A/B is valuable for epigenetic probe development, as MAO inhibition-related off-target effects are a common failure mode for LSD1 inhibitors entering preclinical evaluation.
- [1] BindingDB. (2026). BDBM50067551 (CHEMBL3402053): Affinity Data for LSD1 Inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] ChEMBL. (2026). CHEMBL3402053: Bioactivity data for (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chembl/ View Source
- [3] Prusevich, P., et al. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chemical Biology, 9(6), 1284–1293. doi:10.1021/cb500018s View Source
